![molecular formula C11H13NO4 B1383671 7,7-dimethyl-4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-3-carboxylic acid CAS No. 2060000-52-2](/img/structure/B1383671.png)
7,7-dimethyl-4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-3-carboxylic acid
Übersicht
Beschreibung
7,7-dimethyl-4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-3-carboxylic acid is a chemical compound with the CAS Number: 2060000-52-2 . It has a molecular weight of 223.23 . The IUPAC name for this compound is 7,7-dimethyl-4-oxo-5,6,7,8-tetrahydro-4H-furo[3,2-c]azepine-3-carboxylic acid .
Molecular Structure Analysis
The InChI code for this compound is 1S/C11H13NO4/c1-11(2)3-7-8(9(13)12-5-11)6(4-16-7)10(14)15/h4H,3,5H2,1-2H3,(H,12,13)(H,14,15) . This code provides a specific representation of the molecule’s structure.Physical And Chemical Properties Analysis
This compound is a powder at room temperature . More detailed physical and chemical properties could not be found in the search results.Wissenschaftliche Forschungsanwendungen
Synthesis and Molecular Structures
A key application of this compound lies in its synthesis and analysis of molecular structures. For example, Vaid et al. (2014) developed a high-yielding synthesis of a similar compound, methyl 7,9-dimethyl-5-oxo-2,3,4,5-tetrahydro-1H-benzo[b]azepine-1-carboxylate, highlighting the compound's synthesis potential in organic chemistry. Additionally, Rudenko et al. (2013) successfully synthesized and determined the crystal structure of methyl 7,7-dimethyl-5-oxo-5,6,7,8-tetrahydroquinoline-4-carboxylates, showcasing the importance of X-ray structural analysis in understanding such compounds (Vaid et al., 2014), (Rudenko et al., 2013).
Chemical Reactivity and Molecular Rearrangement
Another area of interest is the chemical reactivity and molecular rearrangement of related compounds. Klásek et al. (2003) discussed the synthesis of 4-alkyl/aryl-5,6-dihydro-2H-pyrano[3,2-c]quinoline-2,5-diones and their molecular rearrangement, which is crucial for understanding the chemical properties and potential applications of these compounds (Klásek et al., 2003).
Hydrogen-Bonded Aggregation
The study of hydrogen-bonded aggregation in molecules like these is vital for understanding their structural and functional properties. Sanabria et al. (2014) explored this aspect in dibenzazepine carboxylic acids, closely related to the compound of interest, highlighting the significance of hydrogen bonding in molecular assembly and stability (Sanabria et al., 2014).
Safety and Hazards
The compound has been classified with the GHS07 pictogram . The hazard statements include H302, H315, H319, and H335 . The precautionary statements include P261, P264, P270, P271, P280, P301+P312, P302+P352, P304+P340, P305+P351+P338, P312, P330, P332+P313, P337+P313, P362, P403+P233, P405, and P501 .
Eigenschaften
IUPAC Name |
7,7-dimethyl-4-oxo-6,8-dihydro-5H-furo[3,2-c]azepine-3-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H13NO4/c1-11(2)3-7-8(9(13)12-5-11)6(4-16-7)10(14)15/h4H,3,5H2,1-2H3,(H,12,13)(H,14,15) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LYXVYRMRZCHSSF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1(CC2=C(C(=CO2)C(=O)O)C(=O)NC1)C | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H13NO4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
223.22 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
7,7-dimethyl-4-oxo-4H,5H,6H,7H,8H-furo[3,2-c]azepine-3-carboxylic acid | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.



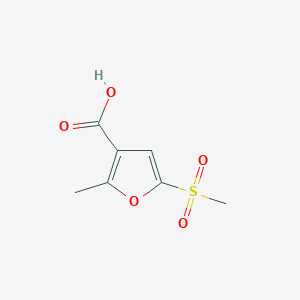
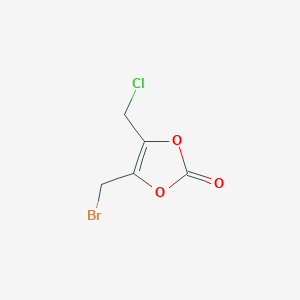
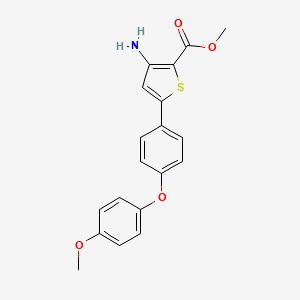
![[4-(Prop-2-en-1-yl)oxan-4-yl]methanol](/img/structure/B1383594.png)
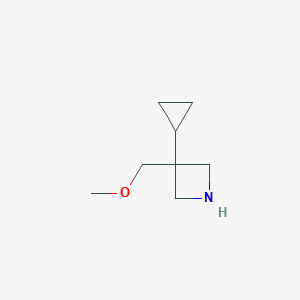



![3-[4-(Tert-butoxy)phenyl]prop-2-ynoic acid](/img/structure/B1383604.png)
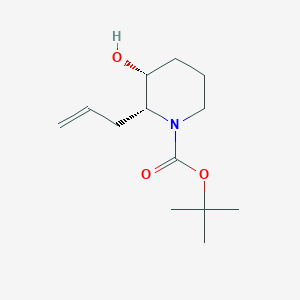
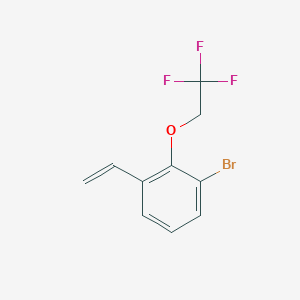

![11-Benzyl-2,11-Diazaspiro[6.7]Tetradecane](/img/structure/B1383609.png)
